

The Core Mechanism: Inhibition of Mitochondrial Respiration

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Compound of Interest

Compound Name: (Z)-Fluoxastrobin

Cat. No.: B061175

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The fungicidal activity of **(Z)-Fluoxastrobin** is rooted in its ability to disrupt cellular energy production at its most critical point: the mitochondrial electron transport chain (ETC).

The Fungal Mitochondrial Electron Transport Chain (ETC)

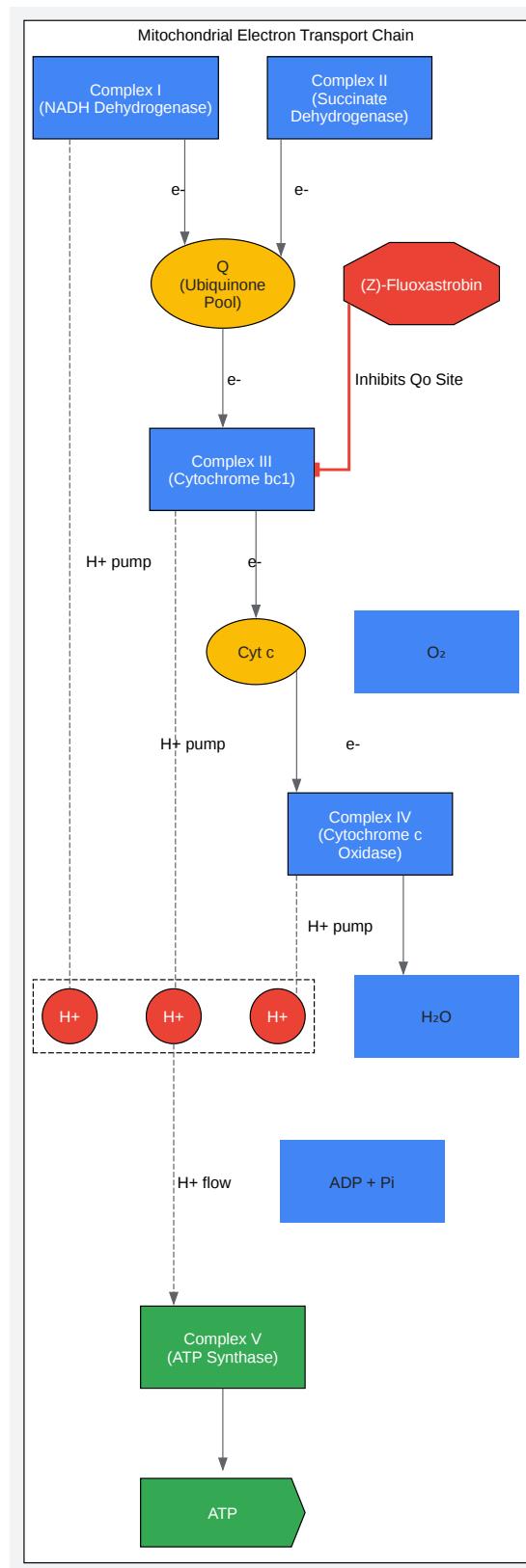
The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that facilitates the transfer of electrons from donor molecules to a final electron acceptor (oxygen). This process is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient that drives ATP synthesis via ATP synthase (Complex V).

The Target: Cytochrome bc1 Complex (Complex III)

(Z)-Fluoxastrobin specifically targets the cytochrome bc1 complex, also known as Complex III. [2] This enzyme is a critical component of the ETC, responsible for oxidizing ubiquinol (Coenzyme Q) and transferring the resulting electrons to cytochrome c.[5] This reaction is a key step in the generation of the proton gradient. The function of Complex III is best described by the Q-cycle mechanism, which involves a bifurcated electron transfer pathway at two distinct binding sites: the ubiquinol oxidation site (Qo) and the ubiquinone reduction site (Qi).[5]

Specific Inhibition at the Quinone "outside" (Qo) Site

(Z)-Fluoxastrobin binds with high affinity to the Qo site of the cytochrome bc1 complex.[\[6\]](#) This binding physically obstructs the docking of the natural substrate, ubiquinol, preventing its oxidation.[\[2\]](#) The interruption of the Q-cycle halts the flow of electrons to cytochrome c, collapses the mitochondrial membrane potential, and ceases ATP synthesis, depriving the fungal cell of the energy required for vital processes.[\[4\]](#)[\[7\]](#)



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Caption: Mechanism of **(Z)-Fluoxastrobin** action on the fungal ETC.

Quantitative Efficacy Data

The efficacy of Qo1 fungicides is typically quantified by determining the concentration required to inhibit fungal growth or enzyme activity by 50% (EC_{50} or IC_{50}) or the inhibition constant (K_i) for the target enzyme. While specific quantitative data for the (Z)-isomer of Fluoxastrobin against a wide range of fungi is not extensively consolidated in publicly available literature, data for the general compound and its close chemical relatives demonstrate high potency.

Fungicide	Fungal Species	Assay Type	Value	Unit	Citation
Fluoxastrobin	MDA-MB-231 (human cell line)	Cytotoxicity (XTT assay)	6.9	$\mu\text{g/mL}$	[8]
Azoxystrobin	Rhizoctonia cerealis	Mycelial Growth	10.86	mg/L	[6]
Azoxystrobin	Porcine bc1 complex	Enzyme Inhibition (K_i)	297.6	nM	[9]
Pyraclostrobin	Puccinia triticina	Uredia Number	0.005 - 0.02	$\mu\text{g/mL}$	[10]
Pyraclostrobin	Cryptococcus spp.	Mycelial Growth (MIC)	0.03 - >16	$\mu\text{g/mL}$	[11]

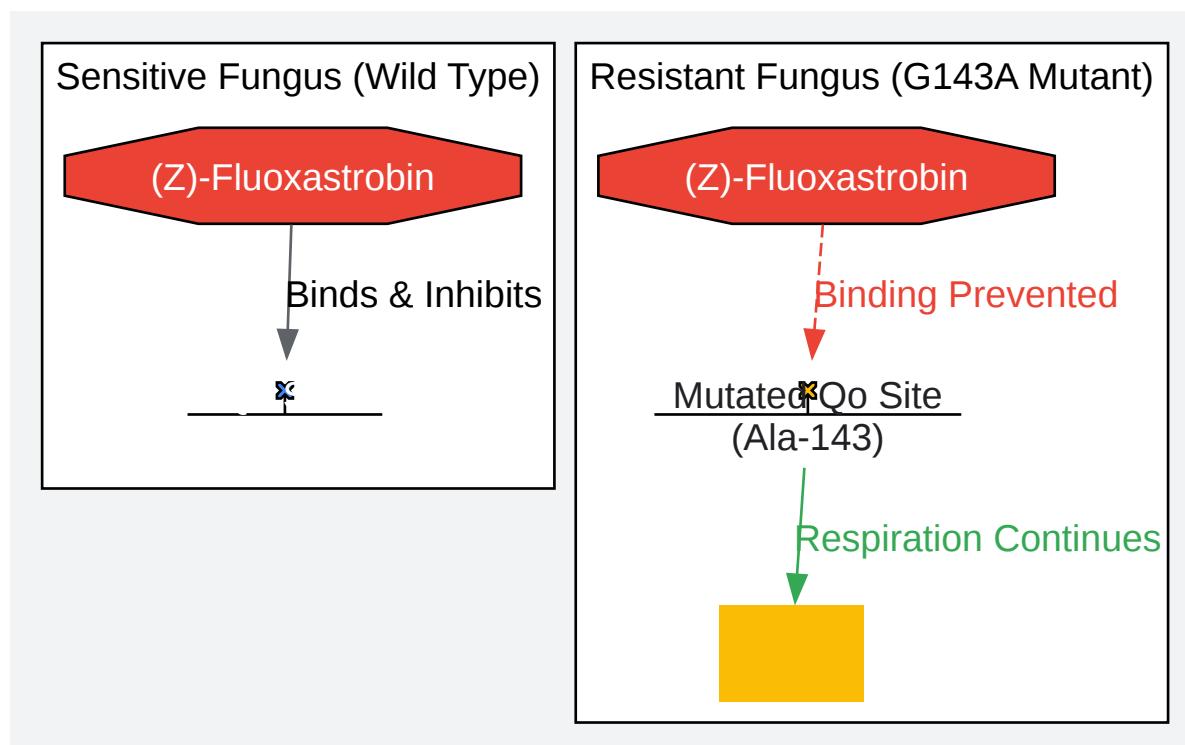
Note: Data for human cell lines are provided for context on cytotoxic potential but are not indicative of specific antifungal efficacy. Data for related Qo1 fungicides Azoxystrobin and Pyraclostrobin are included to illustrate the typical potency range for this class of inhibitors.

Fungal Resistance Mechanisms

The site-specific nature of **(Z)-Fluoxastrobin** exerts strong selective pressure, leading to the development of resistance in fungal populations.

Target Site Modification

The most common and significant mechanism of resistance is a point mutation in the mitochondrial cytochrome b gene (CYTB), which encodes a core subunit of the bc1 complex.[3] A single nucleotide polymorphism can lead to an amino acid substitution in the Qo binding pocket, reducing the binding affinity of the fungicide. The most frequently observed mutation is a substitution of glycine with alanine at position 143 (G143A).[3] This change sterically hinders the binding of strobilurin fungicides, including Fluoxastrobin, rendering them ineffective while having a minimal impact on the enzyme's natural function.



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Caption: Resistance via target site mutation (G143A) in cytochrome b.

Alternative Respiration Pathway

Some fungi possess an alternative oxidase (AOX) pathway. This pathway branches from the main ETC at the ubiquinone pool and transfers electrons directly to oxygen, bypassing Complexes III and IV. While this process does not contribute to ATP synthesis, it can allow the fungus to survive the blockage of Complex III by a QoI fungicide, conferring a degree of tolerance.

Key Experimental Protocols

Assessing the impact of **(Z)-Fluoxastrobin** on fungal mitochondria requires specialized bioenergetic and enzymatic assays.

Protocol: Measurement of Mitochondrial Respiration via Extracellular Flux Analysis

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR), a direct indicator of mitochondrial respiration, in intact fungal cells or spheroplasts. The "Mito Stress Test" assay uses sequential injections of mitochondrial inhibitors to dissect the components of respiration.

I. Materials:

- Seahorse XF Cell Culture Microplate
- Seahorse XF Sensor Cartridge
- Seahorse XF Calibrant
- Seahorse XF Assay Medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine, pH adjusted to 7.4)[3]
- Fungal cell or spheroplast suspension
- Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors)
- **(Z)-Fluoxastrobin** stock solution

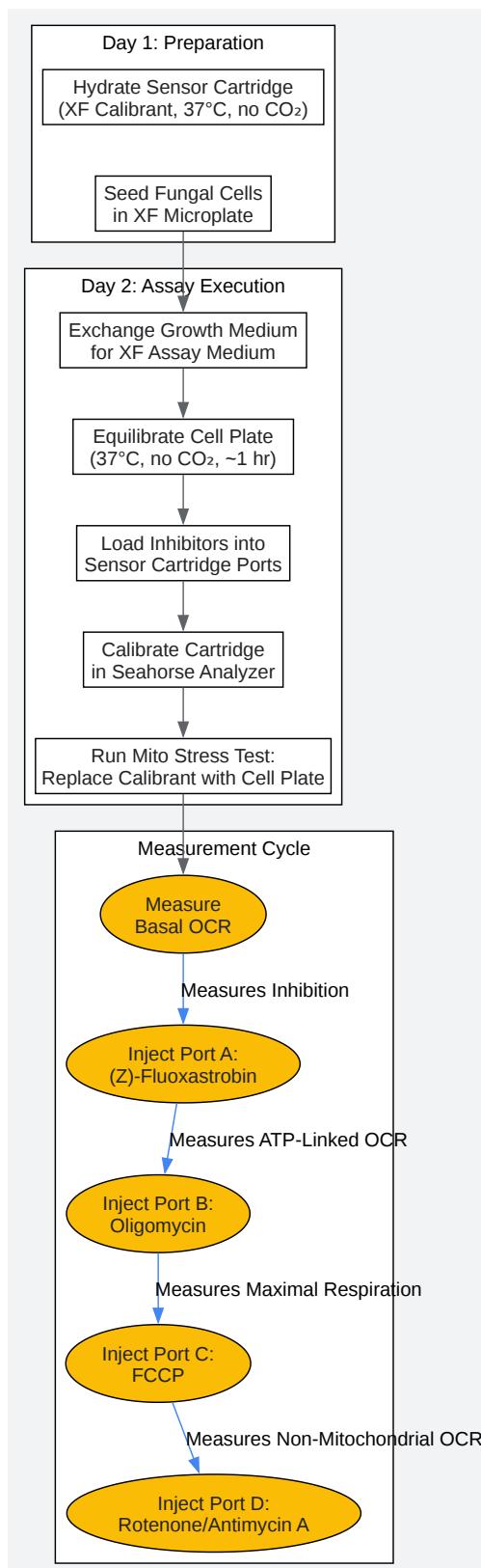
II. Methodology:

- Cartridge Hydration: A day prior to the assay, hydrate the sensor cartridge by adding 200 μ L of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[12][13]
- Cell Plating: Seed fungal cells/spheroplasts into the XF microplate wells at a predetermined optimal density. Allow cells to adhere or form a monolayer.

- Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed XF Assay Medium. Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.[12]
- Prepare Compounds: Prepare injection solutions of **(Z)-Fluoxastrobin** (or vehicle control), Oligomycin, FCCP, and Rotenone/Antimycin A in XF Assay Medium at the desired final concentrations. Load the compounds into the appropriate ports (A, B, C, D) of the hydrated sensor cartridge.
- Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once calibration is complete, replace the calibrant plate with the cell plate and initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.

III. Data Interpretation:

- Basal Respiration: The initial OCR before any injections.
- ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
- Maximal Respiration: The peak OCR achieved after FCCP injection.
- Non-Mitochondrial Respiration: The remaining OCR after Rotenone/Antimycin A injection.
- **(Z)-Fluoxastrobin** Effect: A dose-dependent decrease in Basal and Maximal Respiration indicates inhibition of the ETC.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the Seahorse XF Mito Stress Test.

Protocol: In Vitro Succinate-Cytochrome c Reductase (Complex II-III) Activity Assay

This spectrophotometric assay measures the activity of the bc1 complex by providing its substrate (reduced Coenzyme Q via Complex II) and monitoring the reduction of its product, cytochrome c.

I. Materials:

- Isolated fungal mitochondria
- Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
- Succinate (Complex II substrate)
- Potassium cyanide (KCN) (to inhibit Complex IV)
- Oxidized Cytochrome c
- **(Z)-Fluoxastrobin** stock solution in DMSO
- Spectrophotometer capable of measuring absorbance at 550 nm

II. Methodology:

- Mitochondria Isolation: Isolate mitochondria from fungal mycelia via differential centrifugation.^[7] Determine protein concentration using a standard method (e.g., Bradford assay).
- Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, KCN, and oxidized cytochrome c.
- Inhibitor Incubation: Add a specific concentration of **(Z)-Fluoxastrobin** (or DMSO for control) to the reaction mixture. Add the mitochondrial suspension and incubate for 5-10 minutes at a controlled temperature (e.g., 25°C).
- Reaction Initiation: Start the reaction by adding succinate to the cuvette.

- Measurement: Immediately monitor the increase in absorbance at 550 nm over time. The rate of increase is proportional to the rate of cytochrome c reduction and thus reflects the activity of the cytochrome bc1 complex.
- Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

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